(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840990
InChI: InChI=1S/C7H11N3O2/c1-10-3-2-9-7(10)5(8)4-6(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17840990

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name (3S)-3-amino-3-(1-methylimidazol-2-yl)propanoic acid
Standard InChI InChI=1S/C7H11N3O2/c1-10-3-2-9-7(10)5(8)4-6(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1
Standard InChI Key KKWXCMHYUSBBBT-YFKPBYRVSA-N
Isomeric SMILES CN1C=CN=C1[C@H](CC(=O)O)N
Canonical SMILES CN1C=CN=C1C(CC(=O)O)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Composition and Stereochemistry

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (molecular formula: C7H11N3O2\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2, molecular weight: 169.18 g/mol) features a chiral center at the C3 position, conferring strict (S)-configuration specificity . The imidazole ring adopts a planar geometry, with the methyl group at the N1 position influencing electronic distribution across the heterocycle. The carboxylate group at the propanoic acid terminus exists predominantly in its deprotonated form at physiological pH, enhancing solubility in aqueous environments .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H11N3O2\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight169.18 g/mol
IUPAC Name(3S)-3-amino-3-(1-methylimidazol-2-yl)propanoic acid
CAS Number1843352-82-8
XLogP3-1.7 (calculated)

Crystallographic Insights

Single-crystal X-ray diffraction analysis of structurally analogous imidazole derivatives reveals critical bond parameters influencing molecular recognition. In the related compound 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl), the imidazole ring exhibits bond lengths of 1.386 Å (C6–N3) and 1.383 Å (C5–N3), with a C6–N3–C5 bond angle of 127.5° . These structural features suggest significant π-orbital conjugation within the imidazole system, which likely extends to the title compound’s electronic properties .

Synthetic Methodologies

Multi-Step Synthesis Approach

The synthesis typically proceeds through three principal stages:

  • Imidazole Ring Formation: Starting from 1-methylimidazole, halogen-metal exchange followed by nucleophilic addition to a protected amino acid precursor.

  • Stereochemical Control: Asymmetric catalysis using chiral auxiliaries ensures >98% enantiomeric excess for the (S)-configuration .

  • Carboxylate Deprotection: Acidic hydrolysis cleaves tert-butyl ester protecting groups, yielding the final propanoic acid derivative.

Table 2: Synthetic Optimization Parameters

Reaction StepOptimal ConditionsYield Improvement
Imidazole AlkylationLiHMDS, -78°C, THF72% → 89%
Asymmetric Induction(R)-BINOL-phosphoramiditeee 85% → 98%
Final DeprotectionTFA/DCM (1:1), 0°C → rt68% → 93%

Purification Challenges

The compound’s zwitterionic nature complicates chromatographic separation. Reverse-phase HPLC with 0.1% formic acid modifier achieves >95% purity, as confirmed by LC-MS analysis (MH+ = 170.09) .

Biological Activity and Mechanism

Enzyme Inhibition Profiling

The imidazole moiety demonstrates competitive inhibition against histidine-decarboxylase (Ki = 12.3 μM) through substrate mimicry. Molecular docking simulations reveal hydrogen bonding between the amino group and Glu220 (bond length: 2.1 Å), while the imidazole nitrogen interacts with Zn²+ in the active site (distance: 2.3 Å) .

Comparative Analysis with Structural Analogs

Table 3: Biological Activity Comparison

CompoundEnzyme Ki (μM)Receptor EC50 (μM)
Title Compound12.345
5-Chloro Derivative8.728
Imidazole-4-carboxylic Acid Analog 19.4>100

The 5-chloro substitution pattern increases hydrophobic interactions with enzyme active sites, improving inhibition constants by 29%. Conversely, carboxylate positioning significantly impacts receptor subtype selectivity, as demonstrated in δ-opioid receptor assays .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structure-activity relationship (SAR) studies highlight three modifiable regions:

  • Imidazole Substitution: 5-position halogenation enhances blood-brain barrier permeability (logBB = -0.3 → +0.2)

  • Amino Group Derivatization: Acetylation improves metabolic stability (t1/2 = 1.2 → 4.7 hr in liver microsomes)

  • Carboxylate Bioisosteres: Tetrazole replacement maintains potency while enhancing oral bioavailability (F% = 22 → 58)

Metal Coordination Chemistry

The compound forms stable ruthenium(II) complexes (Kstab=3.2×104M1K_{\text{stab}} = 3.2 \times 10^4 \, \text{M}^{-1}) through imidazole nitrogen and carboxylate oxygen coordination . These complexes exhibit enhanced anticancer activity against MCF-7 cells (IC50 = 18 μM vs. 42 μM for free ligand) .

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